
2-Bromo-1,1-dimethylcyclopentane
Overview
Description
“2-Bromo-1,1-dimethylcyclopentane” is an organic compound with the molecular formula C7H13Br . It has a molecular weight of 177.08 and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13Br/c1-7(2)5-3-4-6(7)8/h6H,3-5H2,1-2H3 . This indicates that the molecule consists of a cyclopentane ring with two methyl groups (CH3) attached to one carbon atom and a bromine atom attached to a different carbon atom.
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a density of 1.3±0.1 g/cm3 , a boiling point of 158.2±9.0 °C at 760 mmHg , and a flash point of 60.0±8.4 °C . It has no freely rotating bonds and a polar surface area of 0 Å2 .
Scientific Research Applications
NMR Spectroscopy and Stereochemical Analysis
- Research on derivatives of 1,1-dimethylcyclopentane, such as 2,3-dibromo-1,1-dimethylindane, has contributed to a deeper understanding of NMR spectroscopy, particularly in challenging the conventional understanding of 3J NMR coupling constants. This leads to insights about stereochemical assignments and mechanistic conclusions in organic chemistry (Knorr et al., 2016).
Thermodynamic Properties
- Studies on compounds similar to 2-Bromo-1,1-dimethylcyclopentane, like 1,1-dimethylcyclopentane, have provided valuable data on thermodynamic properties, including triple points and heats of fusion. This information is critical in fields like material science and chemical engineering (Gross et al., 1953).
Catalysis and Organic Synthesis
- In the realm of organic synthesis, derivatives of 1,1-dimethylcyclopentane are used in catalysis, such as the dehydrogenation of 1,1-dimethylcyclopentane leading to complex rearrangements and bond cleavage, showcasing the role of transition metal complexes in organic transformations (Crabtree & Dion, 1984).
Molecular Structure Analysis
- Investigations into the molecular structure of related compounds, like trans-1,2-dimethylcyclopentane, have been conducted using techniques like gas-phase electron diffraction. Such studies provide insights into molecular dynamics and structural chemistry, which are fundamental in materials science and molecular physics (Shen et al., 1991).
Electrochemical Studies
- Electrochemical studies on compounds like 1,5-dihalopentanes, which are structurally related to this compound, have revealed pathways for the formation of cyclopentane and other products. This research is significant for understanding electrochemical reactions and developing new synthetic methods in chemistry (Pritts & Peters, 1994).
Analytical Chemistry Applications
- Analytical methods have been developed for detecting and quantifying related compounds like bromopropane in biological samples, demonstrating the application of chromatography and other analytical techniques in toxicology and environmental monitoring (B'hymer & Cheever, 2005).
Safety and Hazards
The safety information for “2-Bromo-1,1-dimethylcyclopentane” includes several precautionary statements. It is recommended to avoid breathing its vapors and to use personal protective equipment when handling it . It is also recommended to ensure adequate ventilation and to remove all sources of ignition .
properties
IUPAC Name |
2-bromo-1,1-dimethylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-7(2)5-3-4-6(7)8/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAZLGZDMIGDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22228-38-2 | |
| Record name | 2-bromo-1,1-dimethylcyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



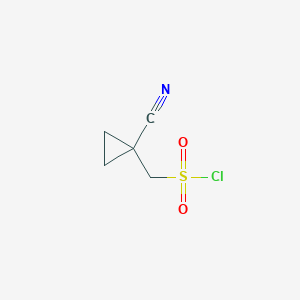
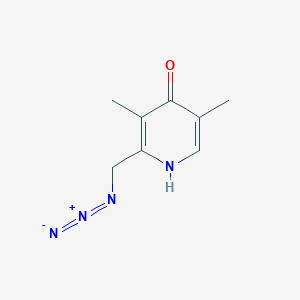
![2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride](/img/structure/B1380064.png)
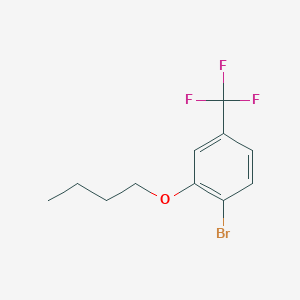
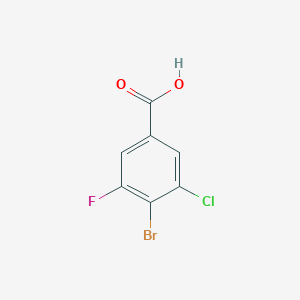

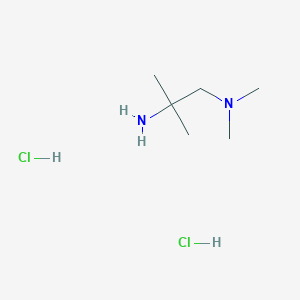
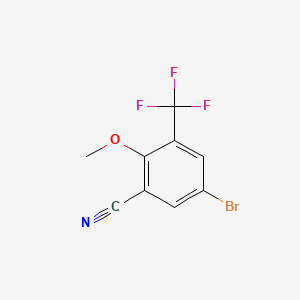

![3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride](/img/structure/B1380075.png)
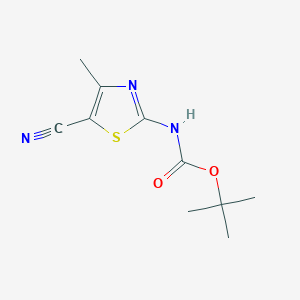
![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1380078.png)
![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B1380080.png)
